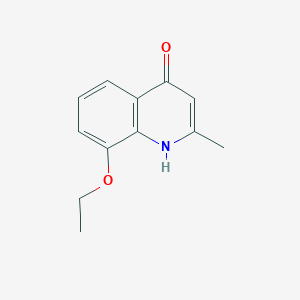

8-Ethoxy-2-methylquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Ethoxy-2-methylquinolin-4-ol: is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The molecular formula of this compound is C12H13NO2 , and it has a molecular weight of 203.24 g/mol . This compound is characterized by the presence of an ethoxy group at the 8th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-2-methylquinolin-4-ol can be achieved through various methods, including:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and recyclable catalysts, are also gaining popularity in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 8-Ethoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The ethoxy group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Routes

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of 2-methylquinolin-4-ol with ethyl bromide in the presence of a base. |

| Alkylation | Utilizes alkyl halides to introduce ethoxy groups onto the quinoline scaffold. |

| Reduction | Reduction reactions can convert quinone derivatives into the desired alcohol form. |

A. Antimicrobial Activity

Research indicates that 8-Ethoxy-2-methylquinolin-4-ol exhibits potent antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial DNA gyrase, crucial for DNA replication.

B. Anticancer Potential

Studies have shown that this compound has cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 10 µM, indicating significant cytotoxicity and potential for development into therapeutic agents.

C. Neuroactive Properties

Preliminary findings suggest that this compound may interact with neurotransmitter systems, potentially influencing mood regulation and cognitive functions. This opens avenues for research into its application in treating neurological disorders.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 6-Chloroquinoline | Quinoline | Antimicrobial |

| 4-Piperidone | Bicyclic | Neuroactive |

| Methoxyphenol | Methanol derivative | Antioxidant |

This comparison highlights the diverse biological activities associated with different structural modifications within the quinoline family.

Mecanismo De Acción

The mechanism of action of 8-Ethoxy-2-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells. The compound can also interfere with the function of enzymes involved in critical metabolic pathways .

Comparación Con Compuestos Similares

- 4-Hydroxy-2-methylquinoline

- 2-Hydroxy-4-methylquinoline

- 8-Ethyl-4-hydroxy-2-methylquinoline

- 2-Chloro-6-ethoxy-3-methylquinoline

- 4-Chloro-6-ethoxy-2-methylquinoline

Comparison: 8-Ethoxy-2-methylquinolin-4-ol is unique due to the presence of the ethoxy group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity patterns due to the specific positioning of its functional groups .

Actividad Biológica

8-Ethoxy-2-methylquinolin-4-ol is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed examination of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C12H13NO2

- Molecular Weight : 201.24 g/mol

- CAS Number : 15644-92-5

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound exhibits:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines.

The mechanism involves the inhibition of specific enzymes and receptors crucial for microbial survival and cancer cell proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | Antitubercular | 9.2–106.4 μM |

| Escherichia coli | Antibacterial | 21.2 μM |

| Staphylococcus aureus | Antibacterial | 24.9 μM |

| Candida albicans | Antifungal | 42.7 μM |

The compound exhibited moderate to good activity against these pathogens, comparable to standard antimicrobial agents such as isoniazid and streptomycin .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (mM) | Comparison with Cisplatin (IC50) |

|---|---|---|

| HeLa | 5–19 | More potent than cisplatin |

| MCF-7 | 7–49 | More potent than cisplatin |

| A549 | 10–30 | More potent than cisplatin |

| A2780 | 10–38 | More potent than cisplatin |

These findings suggest that the compound may serve as a viable candidate for further development in cancer therapeutics .

Case Studies

- Study on Antitubercular Activity : A series of derivatives based on quinoline were synthesized, including this compound, and tested against Mycobacterium tuberculosis. The results indicated that modifications in the alkyl chain significantly influenced the antitubercular activity, with specific derivatives showing MIC values comparable to established drugs .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of quinoline derivatives on cancer cell lines, compounds including this compound were tested using the MTT assay. The results demonstrated selective toxicity towards cancer cells over normal fibroblasts, indicating a favorable therapeutic index .

Propiedades

IUPAC Name |

8-ethoxy-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-11-6-4-5-9-10(14)7-8(2)13-12(9)11/h4-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUSNRVQVVDWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC(=CC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.